molecular formula C25H30N4O5 B2928074 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile CAS No. 1189909-41-8

4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile

Cat. No.: B2928074
CAS No.: 1189909-41-8
M. Wt: 466.538
InChI Key: MCEZLXRZQOQHIZ-UHFFFAOYSA-N
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Description

4-(4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves multiple steps, starting from readily available starting materials. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}piperidin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile apart is its combination of the spirocyclic structure with the quinoline ring system, which imparts unique chemical and biological properties

Properties

IUPAC Name

4-[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl]-6,7-dimethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O5/c1-31-21-13-19-20(14-22(21)32-2)27-16-18(15-26)23(19)28-7-3-17(4-8-28)24(30)29-9-5-25(6-10-29)33-11-12-34-25/h13-14,16-17H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEZLXRZQOQHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)N4CCC5(CC4)OCCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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